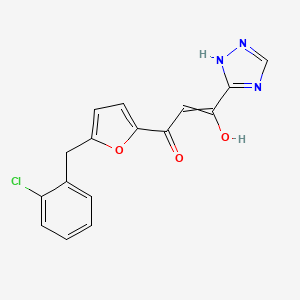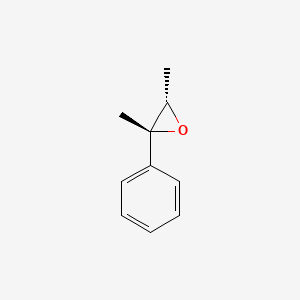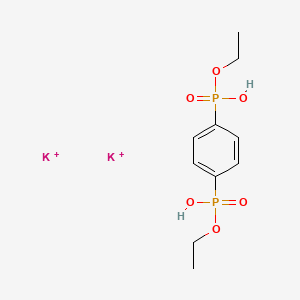
Dipotassium P,P'-diethyl p-phenylenebisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium P,P’-diethyl p-phenylenebisphosphonate is a chemical compound with the molecular formula C10H14K2O6P2. It is known for its unique structure, which includes two potassium ions and a phosphonate group attached to a phenylene ring. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium P,P’-diethyl p-phenylenebisphosphonate typically involves the reaction of diethyl phosphite with p-phenylenediamine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diethyl phosphite+p-phenylenediamine+KOH→Dipotassium P,P’-diethyl p-phenylenebisphosphonate
Industrial Production Methods
In industrial settings, the production of dipotassium P,P’-diethyl p-phenylenebisphosphonate involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
化学反応の分析
Types of Reactions
Dipotassium P,P’-diethyl p-phenylenebisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphonate compounds.
Substitution: The phenylene ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce various functional groups onto the phenylene ring.
科学的研究の応用
Dipotassium P,P’-diethyl p-phenylenebisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of dipotassium P,P’-diethyl p-phenylenebisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their function and activity. This interaction is mediated by the phosphonate groups, which can form strong bonds with metal ions and other active sites in biological molecules.
類似化合物との比較
Similar Compounds
- Dipotassium P,P’-diethyl p-phenylenebisphosphonate
- Dipotassium P,P’-dimethyl p-phenylenebisphosphonate
- Dipotassium P,P’-diethyl m-phenylenebisphosphonate
Uniqueness
Dipotassium P,P’-diethyl p-phenylenebisphosphonate is unique due to its specific structure and the presence of diethyl groups. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
84605-01-6 |
|---|---|
分子式 |
C10H16K2O6P2+2 |
分子量 |
372.37 g/mol |
IUPAC名 |
dipotassium;ethoxy-[4-[ethoxy(hydroxy)phosphoryl]phenyl]phosphinic acid |
InChI |
InChI=1S/C10H16O6P2.2K/c1-3-15-17(11,12)9-5-7-10(8-6-9)18(13,14)16-4-2;;/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1 |
InChIキー |
ABDVSZOOIDWYKD-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC=C(C=C1)P(=O)(O)OCC)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


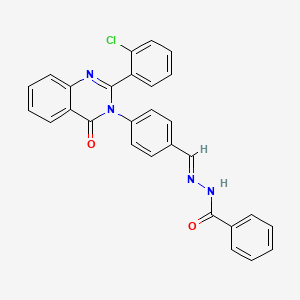

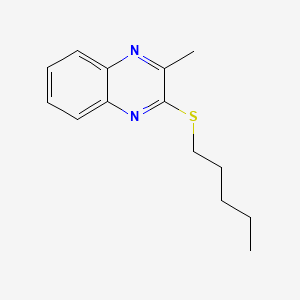
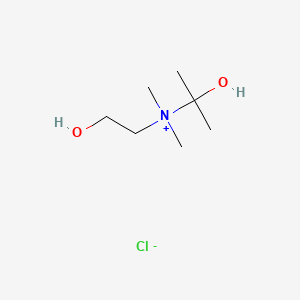
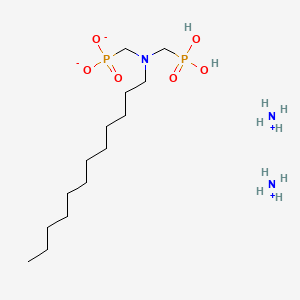
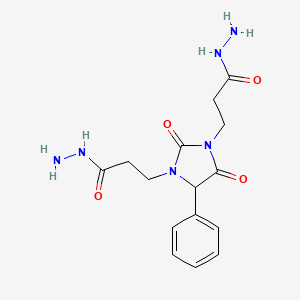
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
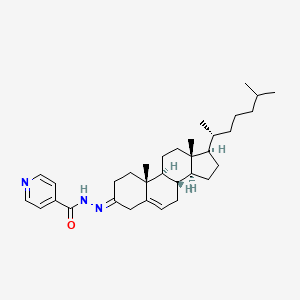
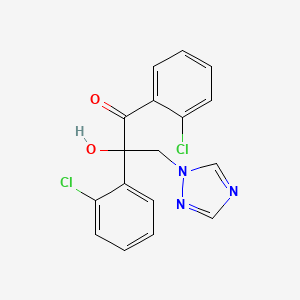
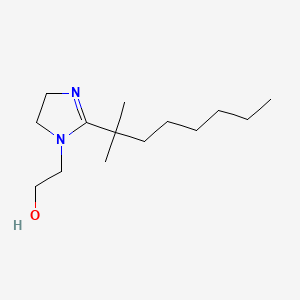
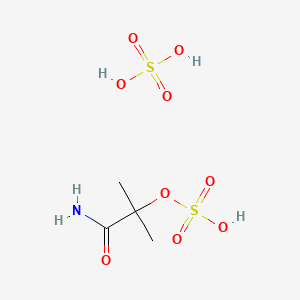
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
